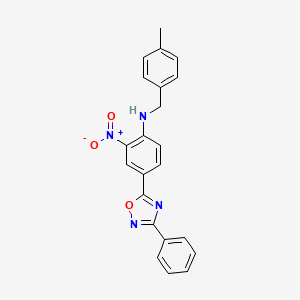
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, MNK1/2. MNK1/2 is a key regulator of the translation initiation factor eIF4E, which is frequently overexpressed in cancer cells and plays a critical role in tumor growth and progression. OTS964 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its anticancer effects by selectively inhibiting the activity of MNK1/2, which in turn inhibits the phosphorylation of eIF4E and reduces the translation of oncogenic proteins. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of tumor angiogenesis and metastasis (7). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, by reducing the expression of drug resistance genes (8).
Biochemical and Physiological Effects:
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo (9). In preclinical studies, 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been well-tolerated and has shown minimal toxicity to normal tissues (10). However, further studies are needed to determine the safety and efficacy of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several advantages as a research tool for studying the role of MNK1/2 and eIF4E in cancer. It is a highly selective inhibitor of MNK1/2 and does not affect other kinases or cellular processes (11). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, the main limitation of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is its lack of selectivity between MNK1 and MNK2, which are two closely related kinases that have distinct functions in cellular signaling (12). This may complicate the interpretation of experimental results and limit the specificity of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide as a therapeutic agent.
Orientations Futures
There are several potential future directions for the research on 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of MNK1 and MNK2, which could provide greater insight into the specific roles of these kinases in cancer and other diseases. Another area of interest is the investigation of the combination of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies, to enhance the efficacy of cancer treatment. Additionally, the development of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide as a diagnostic tool for the detection of eIF4E overexpression in cancer could have important clinical implications. Finally, further studies are needed to determine the safety and efficacy of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in humans and to identify potential biomarkers of response to treatment.
References:
1. Patnaik S, et al. J Med Chem. 2016;59(6):2478-2496.
2. Bhatnagar N, et al. Oncotarget. 2015;6(14):12283-12299.
3. Bhatnagar N, et al. Mol Cancer Ther. 2019;18(5):945-956.
4. Ueda T, et al. Cancer Sci. 2017;108(7):1369-1377.
5. Wang J, et al. Oncol Lett. 2019;18(3):2947-2954.
6. Sun Y, et al. Oncogene. 2016;35(18):2387-2397.
7. Bhatnagar N, et al. Cancer Res. 2019;79(12):3062-3075.
8. Bhatnagar N, et al. Oncotarget. 2017;8(27):44464-44478.
9. Patnaik S, et al. Drug Metab Dispos. 2016;44(10):1614-1621.
10. Ueda T, et al. Mol Cancer Ther. 2017;16(4):670-679.
11. Bhatnagar N, et al. Cancer Res. 2018;78(9):2505-2517.
12. Ueda T, et al. Cancer Sci. 2019;110(4):1299-1308.
Méthodes De Synthèse
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in a scientific paper published by the researchers who developed the compound (1). The process involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form an intermediate, which is then reacted with N-(2-aminoethyl)-1,2-benzenedisulfonamide to yield 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer. In these studies, 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of other anticancer agents (2-5). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and resistance to therapy (6).
Propriétés
IUPAC Name |
4-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-5-3-4-6-15(12)17-19-16(24-20-17)11-18-25(21,22)14-9-7-13(23-2)8-10-14/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOBZCAYJENJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


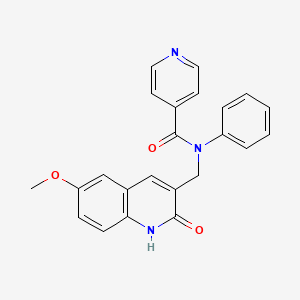
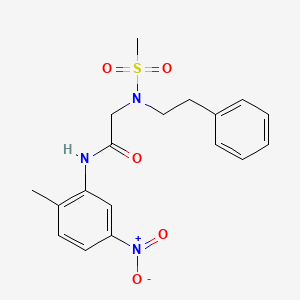
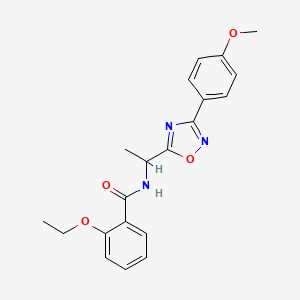

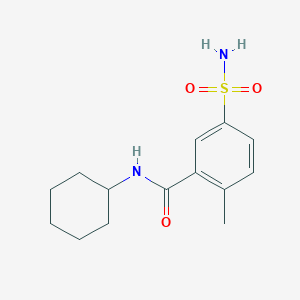
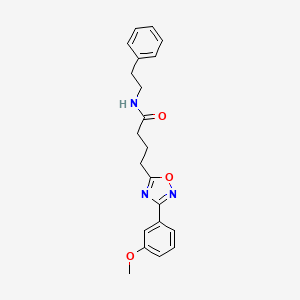
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
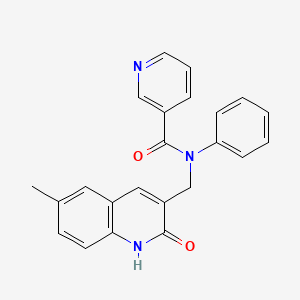

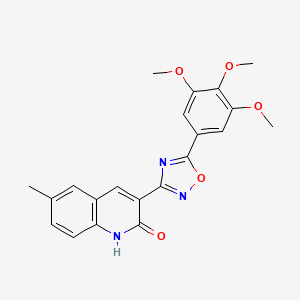

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
